molecular formula C13H15NO6 B13465615 6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid CAS No. 1802180-18-2

6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B13465615
CAS No.: 1802180-18-2
M. Wt: 281.26 g/mol
InChI Key: WDXHFPCDUGGRES-UHFFFAOYSA-N
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Description

6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid is a complex organic compound that features a furo[2,3-c]pyridine core. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran, under different temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium hydroxide for protection, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group typically yields the free amine .

Scientific Research Applications

6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid is used extensively in scientific research, particularly in:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid is unique due to its specific furo[2,3-c]pyridine core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specialized synthetic applications.

Properties

CAS No.

1802180-18-2

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-5,7-dihydrofuro[2,3-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H15NO6/c1-13(2,3)20-12(18)14-4-8(15)10-7(11(16)17)6-19-9(10)5-14/h6H,4-5H2,1-3H3,(H,16,17)

InChI Key

WDXHFPCDUGGRES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)C(=CO2)C(=O)O

Origin of Product

United States

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